Benzenesulfonamide, N-(aminoiminomethyl)-3,5-bis(trifluoromethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

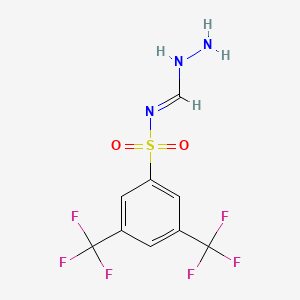

Benzenesulfonamide, N-(aminoiminomethyl)-3,5-bis(trifluoromethyl)- is a complex organic compound known for its unique chemical properties and diverse applications. This compound features a benzenesulfonamide core with an N-(aminoiminomethyl) group and two trifluoromethyl groups at the 3 and 5 positions on the benzene ring. Its structure imparts significant reactivity and stability, making it valuable in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(aminoiminomethyl)-3,5-bis(trifluoromethyl)- typically involves multiple steps:

Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonamide through a reaction with ammonia.

Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced via electrophilic aromatic substitution using trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of a catalyst like copper(I) iodide (CuI).

Addition of the N-(aminoiminomethyl) Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(aminoiminomethyl)-3,5-bis(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of amines or other reduced products.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) replace the sulfonamide group, forming new compounds.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

Substitution: NaOH or KOH in aqueous or alcoholic solutions.

Major Products

Oxidation: Sulfonic acids, nitro compounds.

Reduction: Amines, alcohols.

Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

Benzenesulfonamide, N-(aminoiminomethyl)-3,5-bis(trifluoromethyl)- has numerous applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Acts as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.

Industry: Employed in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, its role as a carbonic anhydrase IX inhibitor involves binding to the active site of the enzyme, blocking its activity and thereby affecting cellular pH regulation and tumor growth . The trifluoromethyl groups enhance its binding affinity and selectivity towards the target enzyme.

Comparison with Similar Compounds

Similar Compounds

Benzenesulfonamide: Lacks the trifluoromethyl and N-(aminoiminomethyl) groups, making it less reactive and selective.

Trifluoromethylbenzenesulfonamide: Contains trifluoromethyl groups but lacks the N-(aminoiminomethyl) group, resulting in different reactivity and applications.

N-(Aminoiminomethyl)benzenesulfonamide: Similar structure but without the trifluoromethyl groups, affecting its chemical properties and biological activity.

Uniqueness

Benzenesulfonamide, N-(aminoiminomethyl)-3,5-bis(trifluoromethyl)- is unique due to the presence of both trifluoromethyl and N-(aminoiminomethyl) groups, which confer enhanced reactivity, stability, and selectivity in various chemical and biological contexts. This makes it a valuable compound for research and industrial applications.

Biological Activity

Benzenesulfonamide, N-(aminoiminomethyl)-3,5-bis(trifluoromethyl)-, also known as N'-amino-N-[3,5-bis(trifluoromethyl)benzenesulfonyl]methanimidamide, is a compound with significant potential in biological applications. This article reviews its biological activity, including antimicrobial and anti-inflammatory properties, and explores relevant research findings.

- Molecular Formula : C9H7F6N3O2S

- Molecular Weight : 335.23 g/mol

- Melting Point : 194 °C

- CAS Number : 175136-69-3

- IUPAC Name : N-amino-N'-[3,5-bis(trifluoromethyl)phenyl]sulfonylmethanimidamide

The biological activity of this compound is attributed to its unique structural features. The trifluoromethyl groups enhance its reactivity, allowing it to form stable complexes with various enzymes and receptors. This interaction can modulate specific biochemical pathways, leading to observed biological effects such as antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For example, a study evaluated the activity of various benzenesulfonamide derivatives against several pathogens. The results indicated that certain derivatives exhibited significant antimicrobial properties:

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4d | E. coli | 6.72 mg/mL |

| 4h | S. aureus | 6.63 mg/mL |

| 4a | P. aeruginosa | 6.67 mg/mL |

| 4e | C. albicans | 6.63 mg/mL |

| 4e | A. niger | 6.28 mg/mL |

These findings suggest that N-(aminoiminomethyl)-3,5-bis(trifluoromethyl)-benzenesulfonamide and its derivatives could serve as effective agents against various bacterial strains .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has demonstrated notable anti-inflammatory effects. In vivo studies using carrageenan-induced rat paw edema models showed that certain derivatives inhibited inflammation significantly:

- Compound 4a : Inhibition rates of 94.69%, 89.66%, and 87.83% at hours 1, 2, and 3 respectively.

These results indicate that benzenesulfonamide derivatives may be promising candidates for developing new anti-inflammatory medications .

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

A comprehensive evaluation of new benzenesulfonamide derivatives revealed their effectiveness against both Gram-positive and Gram-negative bacteria, with specific compounds showing MIC values comparable to established antibiotics . -

Evaluation of Anti-inflammatory Properties :

Research involving the synthesis of sulphonamides bearing carboxamide functionalities demonstrated good anti-inflammatory activity alongside antimicrobial effects, emphasizing the dual therapeutic potential of these compounds . -

Potential in Drug Development :

The ongoing exploration into the use of benzenesulfonamide derivatives in drug development highlights their ability to target specific enzymes and receptors implicated in various diseases .

Properties

IUPAC Name |

N-amino-N'-[3,5-bis(trifluoromethyl)phenyl]sulfonylmethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F6N3O2S/c10-8(11,12)5-1-6(9(13,14)15)3-7(2-5)21(19,20)18-4-17-16/h1-4H,16H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQFFZUZVRWHAKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)N=CNN)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)/N=C/NN)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F6N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.